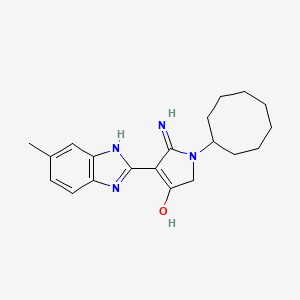
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a molecular formula of C20H26N4O and a molecular weight of 338.4 g/mol. This compound features a unique structure that includes a benzimidazole ring, a cyclooctyl group, and a pyrrolone moiety, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. The starting materials often include cyclooctanone, 6-methyl-1H-benzimidazole, and appropriate amine derivatives. The reaction conditions may involve:
Cyclization Reactions: Formation of the cyclooctyl group through cyclization reactions.
Condensation Reactions: Condensation of the benzimidazole ring with the cyclooctyl group.
Amination Reactions: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), various amines.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.
類似化合物との比較
Similar Compounds
5-amino-1-cyclooctyl-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzimidazole ring.
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but differs in the oxidation state of the pyrrolone moiety.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the specific arrangement of the cyclooctyl and pyrrolone moieties make 5-AMINO-1-CYCLOOCTYL-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C20H26N4O |
|---|---|
分子量 |
338.4g/mol |
IUPAC名 |
1-cyclooctyl-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14,21,25H,2-8,12H2,1H3,(H,22,23) |
InChIキー |
WHEYMOVKJTXWCB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4CCCCCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N-[(E)-(2-Hydroxyphenyl)methylideneamino]-3-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5-nitrobenzene-1,3-dicarboxamide](/img/no-structure.png)
![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B1188617.png)
